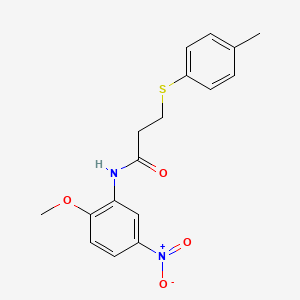

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides and features a nitrophenyl group, a methoxy group, and a thioether linkage. Its chemical formula is C17H18N2O4S with a molecular weight of 342.40 g/mol. The compound can be represented by the following structure:

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Introduction of the nitro group to the aromatic ring.

- Methoxylation : Substitution of a hydrogen atom with a methoxy group.

- Thioether Formation : Introduction of the thioether linkage.

- Amidation : Formation of the amide bond.

Each step requires specific reagents and conditions to achieve optimal yields.

The biological activity of this compound is largely attributed to its functional groups, which interact with various biological targets. The nitro group can undergo redox reactions, while the thioether may affect binding affinities to enzymes or receptors.

Antioxidant and Anti-inflammatory Activities

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, research has shown that derivatives with nitro and thioether functionalities can inhibit oxidative stress markers in various cell lines .

Additionally, structure-activity relationship (SAR) studies have suggested that modifications to the nitro group can enhance anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways .

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of similar compounds in animal models, demonstrating reduced edema and inflammatory cytokines in treated groups compared to controls .

- Antioxidant Activity : In vitro assays revealed that compounds with structural similarities to this compound significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Data Table

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a chemical compound belonging to the amide class, characterized by a methoxy and a nitro substituent on the aromatic ring, and a p-tolylthio group. It has drawn interest in research for its potential biological activities and uses in organic synthesis.

Synthesis

this compound can be synthesized through multiple organic reactions, starting from simpler precursors, using specific reagents and tailored conditions to achieve efficient production. Monitoring techniques like thin-layer chromatography (TLC) are used to track the reaction progress.

The general steps involved in the synthesis include:

- Reaction : Combining specific starting materials under suitable conditions to form intermediate compounds.

- Purification : Isolating the desired product from the reaction mixture using techniques such as column chromatography or recrystallization.

- Characterization : Confirming the identity and purity of the synthesized compound through spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy.

Structure and Reactivity

The molecular structure of this compound includes:

- An aromatic ring with methoxy and nitro substituents.

- A propanamide group.

- A p-tolylthio group.

The electron-withdrawing nitro group and the electron-donating methoxy group influence the compound's reactivity, affecting reaction pathways and products.

This compound can participate in various chemical reactions due to its functional groups:

- Amide Reactions : Capable of undergoing hydrolysis, reduction, and acylation.

- Aromatic Substitution : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

- Thioether Reactions : The p-tolylthio group can participate in oxidation or alkylation reactions.

Potential Applications

This compound has several potential applications:

- Medicinal Chemistry : Compounds with similar structures exhibit pharmacological activities, suggesting potential applications in drug development.

- Agrochemicals : May be used as intermediates in the synthesis of pesticides or herbicides.

- Materials Science : Can be used in the development of new materials with specific properties.

Related Research

Propiedades

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-11-13(19(21)22)5-8-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZTVBVWTSFFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.